

Epertinib Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Epertinib hydrochloride*

Cat. No.: *B2630385*

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Epertinib hydrochloride, also known as S-22611 hydrochloride, is a potent, orally active, and reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for use by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Epertinib hydrochloride is the hydrochloride salt of Epertinib. The presence of the hydrochloride salt form typically enhances water solubility and stability compared to the free base.^[2]

Chemical Identifiers

Identifier	Value
IUPAC Name	(R,Z)-1-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime hydrochloride[1]
Synonyms	Epertinib HCl, S-22611, S22611, S 22611, NSC804521, NSC 804521, NSC-804521[1]
CAS Number	2071195-74-7[1]
Molecular Formula	C ₃₀ H ₂₈ Cl ₂ FN ₅ O ₃ [1]
Molecular Weight	596.48 g/mol [1]
SMILES String	CC#C/C(C1=CC2=C(NC3=CC=C(OCC4=CC=C(C(F)=C4)C(Cl)=C3)N=CN=C2C=C1)=N\OC[C@@H]5NCCOC5.Cl

Physicochemical Properties

Property	Value	Source
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO. Water solubility is enhanced compared to the free base.[1] [2]	
Storage Conditions	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]	
Stability	Stable for over 3 years if stored properly.[1]	

Mechanism of Action

Epertinib hydrochloride is a selective inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4.^[1] By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This inhibition ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells that overexpress these receptors.

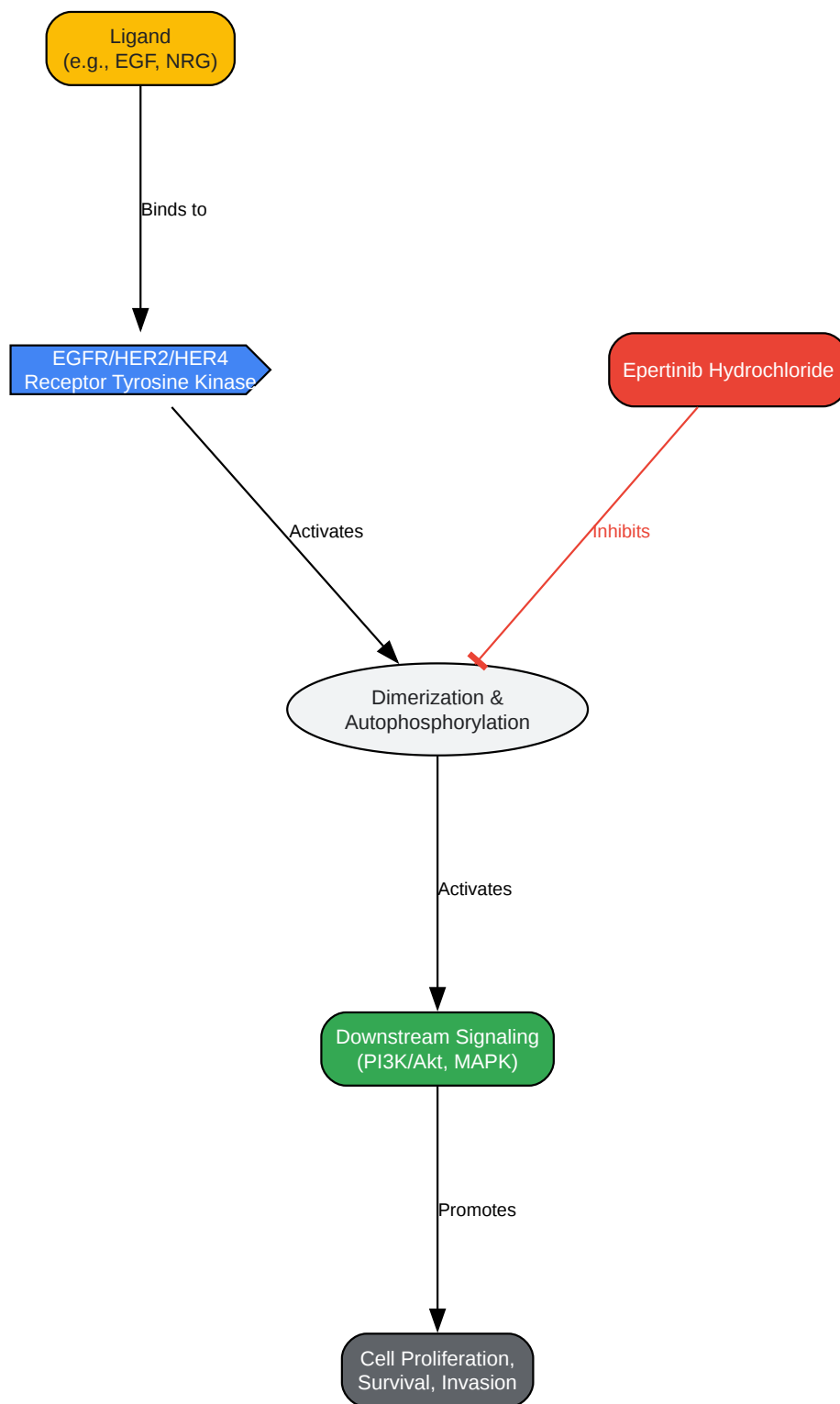
Kinase Inhibitory Activity

The inhibitory activity of Epertinib has been quantified against several kinases and in cellular assays:

Target	IC ₅₀ (nM)	Assay Type
EGFR	1.48	Enzyme Assay ^[2]
HER2	7.15	Enzyme Assay ^[2]
HER4	2.49	Enzyme Assay ^[2]
EGFR (cellular phosphorylation)	4.5	NCI-N87 cells
HER2 (cellular phosphorylation)	1.6	NCI-N87 cells

Signaling Pathway

Epertinib targets the initial steps of the HER family signaling cascade. The diagram below illustrates the simplified signaling pathway and the point of inhibition by Epertinib.



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Fig. 1: Epertinib's inhibition of the HER signaling pathway.

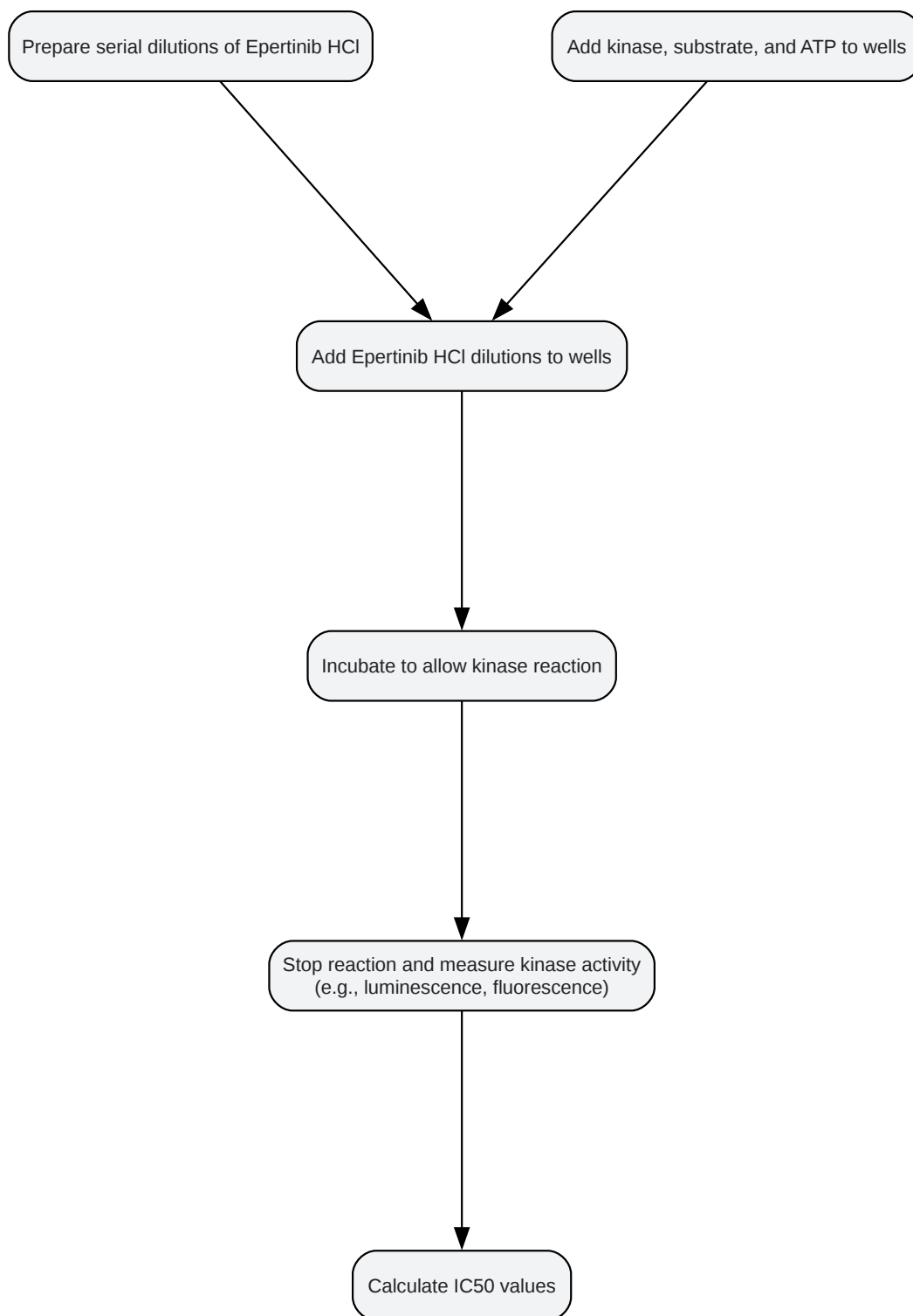
Experimental Protocols

The following are representative protocols for evaluating the activity of **Epertinib hydrochloride**.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC_{50} of Epertinib against purified EGFR, HER2, or HER4 kinases.

Workflow:



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Fig. 2: Workflow for in vitro kinase inhibition assay.

Materials:

- Recombinant human EGFR, HER2, or HER4 enzyme
- Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 μM DTT)
- **Epertinib hydrochloride**
- DMSO (for dissolving Epertinib)
- Microplate (e.g., 96-well or 384-well)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader

Procedure:

- Dissolve **Epertinib hydrochloride** in DMSO to prepare a stock solution.
- Perform serial dilutions of the Epertinib stock solution in kinase reaction buffer.
- In a microplate, add the kinase, substrate, and ATP to each well.
- Add the diluted Epertinib solutions to the appropriate wells. Include a DMSO-only control.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
- Calculate the percent inhibition for each Epertinib concentration relative to the DMSO control.

- Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the Epertinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the inhibitory effect of Epertinib on the phosphorylation of EGFR and HER2 in a cellular context.

Procedure:

- Culture cancer cells known to overexpress EGFR and/or HER2 (e.g., NCI-N87) to sub-confluency.
- Treat the cells with various concentrations of **Epertinib hydrochloride** for a specified duration.
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of EGFR and HER2, as well as antibodies for the total forms of these proteins.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the extent of phosphorylation inhibition.

Preclinical Antitumor Activity

In preclinical studies, Epertinib has demonstrated significant antitumor activity in various cancer models. For instance, in a study using NCI-N87 human gastric cancer xenografts in mice, orally administered Epertinib showed a dose-dependent inhibition of tumor growth.

Conclusion

Epertinib hydrochloride is a promising tyrosine kinase inhibitor with potent activity against EGFR, HER2, and HER4. Its well-defined chemical structure and mechanism of action, coupled with its demonstrated preclinical efficacy, make it a valuable tool for cancer research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate its biological effects further.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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